(R)-2-Hydroxy-4-(methylthio)butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFOSYPQQXJWGS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266605 | |
| Record name | (2R)-2-Hydroxy-4-(methylthio)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39638-34-1 | |
| Record name | (2R)-2-Hydroxy-4-(methylthio)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39638-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmeninol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Hydroxy-4-(methylthio)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-hydroxy-4-(methylthio)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DESMENINOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC5J89UM94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic and Biosynthetic Pathways of R 2 Hydroxy 4 Methylthio Butyric Acid
Chemical Synthesis Methodologies
Chemical synthesis of 2-hydroxy-4-(methylthio)butyric acid typically results in a racemic mixture, meaning it contains both the (R) and (S) enantiomers. The industrial production of this compound relies on robust and scalable chemical reactions.
Michael Addition and Subsequent Hydrolysis Routes
The predominant commercial method for synthesizing 2-hydroxy-4-(methylthio)butyric acid involves a multi-step process that begins with the Michael addition of methanethiol (B179389) to acrolein. wikipedia.orggoogle.com This reaction forms 3-(methylthio)propanal. Following this, a cyanohydrin is formed, which then undergoes hydrolysis to yield the final product, 2-hydroxy-4-(methylthio)butyric acid. wikipedia.orggoogle.com This process is efficient for large-scale production but yields a racemic mixture of the compound. wikipedia.org The hydrolysis of the intermediate, 2-hydroxy-4-methylthiobutyronitrile, is often carried out using sulfuric acid. google.com
Alternative Chemical Derivatization Approaches
Alternative chemical synthesis strategies have also been explored to produce 2-hydroxy-4-(methylthio)butyric acid. One such approach involves the free-radical addition of a mercaptan to a nonconjugated olefinic substrate, such as an ester of 2-hydroxy-3-butenoic acid. The resulting product is then hydrolyzed to yield 2-hydroxy-4-(methylthio)butyric acid. This method provides an alternative route to the more common Michael addition pathway.
Biocatalytic and Enzymatic Production Systems
To overcome the limitation of racemic mixtures produced by chemical synthesis, biocatalytic and enzymatic methods have been developed. These approaches offer the advantage of producing the enantiopure (R)-isomer, which can have specific applications.
Multi-Enzyme Cascade Systems for Enantiopure Synthesis
A significant advancement in the production of enantiopure (R)-2-hydroxy-4-(methylthio)butyric acid is the use of multi-enzyme cascade systems. One such system utilizes a three-enzyme cascade to convert L-methionine into the target compound. This cascade involves:
An L-amino acid deaminase, which converts L-methionine to α-keto-γ-methylthiobutyric acid (KMTB).
An (R)-specific lactate (B86563) dehydrogenase, which reduces KMTB to this compound.
A formate (B1220265) dehydrogenase, which is used for the regeneration of the NADH coenzyme required by the lactate dehydrogenase.
This biocatalytic process has been shown to be highly efficient, laying a foundation for the industrial-scale production of the enantiopure compound.
Recombinant Microorganism Approaches for Fermentation Production
To facilitate the industrial application of multi-enzyme cascade systems, recombinant microorganisms are often employed. Engineered strains of Escherichia coli have been developed to express the necessary enzymes for the conversion of L-methionine to this compound. By housing the enzymatic machinery within a microbial host, the production process can be streamlined and scaled up using fermentation technology. This approach offers a promising avenue for the cost-effective and sustainable production of the pure (R)-enantiomer.
Conversion from 5'-Deoxy-5'-methylthioadenosine (MTA) as a Natural Biosynthetic Pathway
This compound also occurs naturally as a precursor to methionine. nih.gov Research has indicated that a biochemical pathway involving 5'-deoxy-5'-methylthioadenosine (MTA) is a source of this naturally occurring compound. nih.gov Studies in chicks have demonstrated that radiolabeled 2-hydroxy-4-(methylthio)butanoic acid can be synthesized from [methyl-14C]MTA. nih.gov In this pathway, the resulting hydroxy acid can then be converted to L-methionine. nih.gov This natural biosynthetic route highlights the biological relevance of this compound.
Metabolic Conversion and Intermediary Pathways of R 2 Hydroxy 4 Methylthio Butyric Acid
Enzymatic Stereospecificity in L-Methionine Bioconversion
The conversion of HMTBA to L-methionine begins with a stereospecific enzymatic reaction that handles the D- and L-isomers of HMTBA differently. nih.gov This initial step is critical as both enantiomers must be transformed into a common intermediate before they can be converted into the biologically active L-methionine. nih.govrsc.org The enzymes responsible for the initial oxidation of L-HMTBA and D-HMTBA are distinct in their nature, coenzyme requirements, and cellular location. nih.govrsc.org
The L-isomer of HMTBA is oxidized by the enzyme L-α-hydroxy acid oxidase (L-HAOX), a flavoenzyme that produces peroxide. nih.gov This enzyme catalyzes the oxidation of L-α-hydroxy acids to their corresponding α-keto acids, utilizing a molecule of oxygen and a coenzyme, resulting in the formation of 2-oxo-4-(methylthio)butyric acid (keto-methionine) and hydrogen peroxide (H₂O₂) as a byproduct. nih.gov L-HAOX is primarily located within the peroxisomes of liver and kidney cells in vertebrates. nih.govrsc.orgcambridge.org In mammals, L-HAOX exists as two isozymes, A and B, which exhibit different substrate specificities; isozyme A preferentially oxidizes short-chain aliphatic hydroxy acids. nih.gov
The conversion of the D-isomer of HMTBA is catalyzed by D-2-hydroxy acid dehydrogenase (D-HADH), a mitochondrial enzyme. nih.govrsc.org Unlike the oxidative process for the L-isomer, this enzyme performs a dehydrogenation, removing a hydrogen atom to form the same keto-methionine intermediate. nih.govresearchgate.net A significant characteristic of D-HADH is its wide distribution across various tissues. rsc.org Studies in chicks have identified its presence in every tissue tested, including the liver, kidney, intestinal mucosa, and skeletal muscle. nih.gov This widespread presence suggests that many organs can utilize D-HMTBA for protein synthesis. nih.gov
Table 1: Key Enzymes in the Initial Conversion of HMTBA Isomers This interactive table summarizes the enzymes responsible for the first step in HMTBA metabolism.
| Feature | L-α-Hydroxy Acid Oxidase (L-HAOX) | D-2-Hydroxy Acid Dehydrogenase (D-HADH) |
|---|---|---|
| Substrate | L-2-Hydroxy-4-(methylthio)butyric acid (L-HMTBA) | D-2-Hydroxy-4-(methylthio)butyric acid (D-HMTBA) |
| Reaction Type | Oxidation nih.gov | Dehydrogenation nih.gov |
| Cellular Location | Peroxisomes nih.govrsc.org | Mitochondria nih.gov |
| Primary Tissue Location | Liver and Kidney nih.govrsc.orgcambridge.org | Widespread (Liver, Kidney, Intestine, Muscle) nih.govrsc.org |
| Byproduct | Hydrogen Peroxide (H₂O₂) nih.gov | NADH |
Formation of 2-Oxo-4-(methylthio)butyric Acid (Keto-Methionine) as an Intermediate
Both the oxidation of L-HMTBA by L-HAOX and the dehydrogenation of D-HMTBA by D-HADH yield a common metabolic intermediate: 2-oxo-4-(methylthio)butyric acid (KMB), also known as keto-methionine or OMTB. nih.govrsc.orgnih.gov This α-keto acid is the direct precursor to L-methionine. hmdb.ca The generation of this shared intermediate is a pivotal point in the metabolic pathway, as it funnels both D- and L-isomers into a single route for the final conversion step. The ability to convert both isomers to KMB simultaneously allows for the efficient utilization of the racemic HMTBA mixture. nih.gov
Transamination Mechanisms in Methionine Regeneration
Research in chicken tissue homogenates has shown that branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective amino group donors in the cytosols of the liver, kidney, and muscle. nih.gov In the intestinal mucosa cytosol, asparagine was also an effective donor. nih.gov The preferred substrates can differ within cellular compartments; for instance, glutamate (B1630785) was the preferred donor in liver mitochondria, while isoleucine and alanine (B10760859) were preferred in kidney mitochondria. nih.gov This flexibility in amino group donors ensures that the transamination of KMB can proceed efficiently in various metabolic states and tissues. nih.gov
Table 2: Relative Effectiveness of Amino Acid Donors for KMB Transamination in Chicken Tissues This interactive table shows the methionine (Met) synthesized from KMB using various amino acid donors in different tissue fractions. Data is adapted from research findings and indicates the versatility of the transamination process. nih.gov
| Amino Acid Donor | Liver Cytosol (nmol Met/mg protein) | Kidney Cytosol (nmol Met/mg protein) | Intestinal Mucosa Cytosol (nmol Met/mg protein) |
|---|---|---|---|
| Isoleucine | 13.9 | 100.8 | 18.0 |
| Leucine | 15.6 | 118.8 | 19.1 |
| Valine | 12.3 | 91.8 | 17.5 |
| Glutamic Acid | 12.9 | 100.2 | 16.9 |
| Aspartic Acid | 4.8 | 28.1 | 10.3 |
| Alanine | 2.1 | 24.1 | 9.0 |
| Glutamine | 6.5 | 45.3 | 14.8 |
| Asparagine | 5.3 | 43.1 | 18.2 |
| Phenylalanine | 3.2 | 23.3 | 7.6 |
Tissue-Specific Metabolic Activities in Animal Models (e.g., liver, kidney, intestine)
The conversion of HMTBA to L-methionine is not confined to a single organ but occurs in various tissues, with the liver, kidney, and intestine being primary sites. nih.gov In vitro studies using tissue homogenates from rats demonstrated that while the kidney possesses the highest conversion activity per gram of tissue, the liver is the more significant organ for this conversion on a total organ basis. nih.gov In chicks, the kidney was also found to be the most active tissue in converting KMB to methionine, followed by the liver and intestinal mucosa, with skeletal muscle showing the lowest activity. nih.gov
The intestine plays a crucial role, as it is a site for both absorption and initial metabolism. cambridge.org Studies with Caco-2 cells, a model for the intestinal epithelium, have confirmed that these cells can convert HMTBA to L-methionine. cambridge.orgresearchgate.netnih.gov Furthermore, in vivo studies in lambs using stable isotopes identified the kidney as a primary source of plasma methionine derived from HMTBA. nih.gov The widespread presence of D-HADH allows for the initial conversion of D-HMTBA in a broad range of tissues, while the subsequent transamination of the resulting KMB is also well-supported across different organs, ensuring efficient utilization of HMTBA as a methionine source throughout the body. nih.govnih.gov
Analytical Methods for the Determination of R 2 Hydroxy 4 Methylthio Butyric Acid in Biological and Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating HMTBA from other components in a sample prior to its quantification. Both liquid and gas chromatography have been successfully applied, each with specific sample preparation requirements.
Reversed-phase liquid chromatography (RPLC) is a widely used method for the analysis of water-soluble compounds like HMTBA in various matrices. spectroscopyonline.comchromatographyonline.com This technique separates molecules based on their hydrophobicity. Simple and rapid RPLC methods have been developed for the simultaneous extraction and determination of HMTBA. ukessays.com
The mobile phase typically consists of an aqueous component mixed with an organic solvent, such as acetonitrile (B52724). ukessays.comsielc.comsielc.com To ensure the analyte is in a suitable ionic state and to improve peak shape, the pH of the mobile phase is often adjusted with acids like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com Separation is commonly achieved on a C18 stationary phase, which is effective for retaining and separating HMTBA from other sample constituents. ukessays.com For instance, a method using a NovaPak C18 column with a mobile phase of 5% acetonitrile and 1.5% sodium dihydrogen phosphate (B84403) in water achieved a run time of just 6 minutes. ukessays.com Detection is often performed using ultraviolet (UV) detectors at wavelengths around 214 nm. ukessays.com These LC methods can be validated for linearity, with detection limits reported in the low µg/mL range. ukessays.com
| Matrix | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) / Detection Limit (DL) | Reference |
|---|---|---|---|---|---|
| Bovine Serum & Sea Water | Not Specified | Not Specified | UV | LOQ: 1.0 μg/mL | chromatographyonline.com |
| Feed Formulations | NovaPak C18 | 5% Acetonitrile + 1.5% Sodium Dihydrogen Phosphate in Water | UV (214 nm) | DL: 5.46 µg/mL | ukessays.com |
| General Standard | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | UV / MS | Not Specified | sielc.com |
Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. Polar compounds like HMTBA, which contain hydroxyl and carboxylic acid functional groups, are not suitable for direct GC analysis as they are prone to decomposition at high temperatures. thermofisher.com Therefore, a derivatization step is necessary to convert HMTBA into a more volatile and less polar derivative.
The most common derivatization technique is silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.com For compounds containing carbonyl groups, a preliminary step of methoximation using methoxyamine hydrochloride can be performed to prevent isomerization and the formation of multiple derivatives. youtube.comnih.govfrontiersin.org Once derivatized, the sample can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for detection. nih.govfrontiersin.org The separation is typically carried out on a non-polar or low-polarity capillary column, such as a DB-5MS or TRACE TR-5. thermofisher.comnih.govfrontiersin.org
| Derivatization Steps | Reagents | GC Column | Detection | Application Context | Reference |
|---|---|---|---|---|---|
| Oximation followed by Silylation | Methoxyamine hydrochloride in pyridine; BSTFA with 1% TMCS | DB-5MS fused-silica capillary column | MS | Metabolomics in sheep rumen fluid | nih.govfrontiersin.org |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | SLB™-5ms capillary column | MS | General amino acid analysis | |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | TRACE TR-5 (5% phenyl methylpolysiloxane) | FID | General amino acid analysis | thermofisher.com |
Mass Spectrometry (MS) Based Detection and Characterization
Mass spectrometry is a highly sensitive and selective detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is often coupled with chromatographic separation methods (LC-MS or GC-MS) to provide definitive identification and quantification of HMTBA. spectroscopyonline.comchromatographyonline.com
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like HMTBA. youtube.com It allows for the analysis of molecules from a liquid phase, making it highly compatible with LC. youtube.com In the analysis of HMTBA, ESI is typically operated in the negative ion mode. chromatographyonline.com The molecule readily loses a proton (deprotonation) from its carboxylic acid group to form a pseudomolecular anion [M-H]⁻. chromatographyonline.comtheanalyticalscientist.com
For HMTBA, this results in a dominant peak at an m/z of 149. chromatographyonline.com By using selected ion monitoring (SIM), where the mass spectrometer is set to detect only this specific ion, the selectivity and sensitivity of the analysis are greatly enhanced. chromatographyonline.com This approach has been successfully used to determine HMTBA in bovine serum and seawater, achieving a limit of quantification (LOQ) of 1.0 ng/mL in organic- and salt-free solutions. chromatographyonline.com
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | chromatographyonline.com |
| Monitored Ion | [M-H]⁻ at m/z 149 | chromatographyonline.com |
| Needle Voltage | -3500 V | chromatographyonline.com |
| Ion Source Temperature | 50 °C | chromatographyonline.com |
| Limit of Quantification (LOQ) | 1.0 ng/mL (in simple matrix) | chromatographyonline.com |
To overcome matrix interference issues that can occur in complex biological samples like serum, tandem mass spectrometry (MS-MS) is employed. chromatographyonline.com This technique, also known as MS/MS, adds another layer of specificity to the analysis. chromatographyonline.comrsc.org In an ESI-MS-MS experiment for HMTBA, the precursor ion (m/z 149) is selected in the first mass analyzer (Q1) and then fragmented by collision-induced dissociation (CID) with an inert gas in a collision cell (Q2). chromatographyonline.com
The resulting fragment ions are then analyzed in a second mass analyzer (Q3). chromatographyonline.com For the HMTBA anion, the predominant fragmentation pathway is the loss of a neutral methyl mercaptan (CH₃SH) molecule, resulting in a major product ion at m/z 101. chromatographyonline.com By monitoring this specific transition from the precursor ion to the product ion (m/z 149 → 101) in a mode called Multiple Reaction Monitoring (MRM), the method achieves exceptional specificity and sensitivity. chromatographyonline.comnih.gov This ESI-MS-MS approach has been shown to effectively quantify HMTBA in fortified bovine serum with an LOQ as low as 1 ng/mL, demonstrating its superiority for complex matrices. chromatographyonline.com
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | chromatographyonline.com |
| Precursor Ion (Q1) | m/z 149 | chromatographyonline.com |
| Collision Gas | Argon | chromatographyonline.com |
| Major Product Ion (Q3) | m/z 101 (Loss of methyl mercaptan) | chromatographyonline.com |
| Monitored Transition (MRM) | m/z 149 → m/z 101 | chromatographyonline.com |
| Limit of Quantification (LOQ) in Bovine Serum | 1 ng/mL | chromatographyonline.com |
Capillary Isotachophoresis for Rapid Quantification in Complex Samples
Capillary isotachophoresis (CITP) is an electrophoretic technique that separates charged molecules in a discontinuous buffer system based on their different electrophoretic mobilities. nih.gov It is a rapid and reliable method for determining organic acids in complex biological samples, such as saliva and seminal plasma. nih.govnih.gov The technique requires less reagent input and shorter sample preparation times compared to other methods. nih.gov
In CITP, analytes form distinct, consecutive zones between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. The length of each zone is proportional to the amount of the analyte, allowing for quantification. The method has been shown to have a detection limit of around 1 nmol for various organic acids and demonstrates good linearity over their biological concentration ranges. nih.gov While direct applications for HMTBA are not extensively detailed, the proven success of CITP and the related capillary zone electrophoresis (CZE) for analyzing organic acids and HMTBA in fodder additives suggests its potential as a rapid and cost-effective quantification tool. lumexinstruments.comnih.gov CZE methods for HMTBA have demonstrated analysis times of less than 5 minutes. lumexinstruments.com
Biological Functionality and Mechanistic Insights of R 2 Hydroxy 4 Methylthio Butyric Acid in Animal Research Models
Modulation of Amino Acid Homeostasis in Experimental Systems
(R)-2-Hydroxy-4-(methylthio)butyric acid (HMTBA) serves as an effective precursor to L-methionine, the form of methionine directly used for protein synthesis and other metabolic functions. nih.gov Its supplementation in animal diets has been shown to influence the systemic balance of amino acids. In finishing pigs, dietary HMTBA was found to increase the apparent ileal digestibility of crude protein and several essential amino acids, including arginine, isoleucine, and threonine. wattagnet.com This suggests an improved utilization of dietary amino acids.
Studies in laying ducks have demonstrated that supplementing diets with HMTBA leads to significant changes in plasma amino acid profiles. nih.gov Specifically, dietary HMTBA supplementation increased the plasma concentrations of taurine (B1682933), methionine, leucine, tryptophan, and arginine, while decreasing the levels of serine and lysine. nih.gov Similarly, in early-weaned piglets, those fed diets with HMTBA showed higher plasma cysteine concentrations compared to control groups. researchgate.net In dairy cows, HMTBA supplementation has been linked to an increase in blood methionine concentration. adsa.org This modulation of circulating amino acids underscores HMTBA's role in systemic nitrogen metabolism and its efficient conversion to biologically active compounds.
Table 1: Effect of HMTBA Supplementation on Plasma Amino Acid Concentrations in Laying Ducks This interactive table summarizes data from a study on laying ducks, showing how HMTBA supplementation altered plasma amino acid levels compared to a basal diet.
| Amino Acid | Change with HMTBA | Significance (P-value) |
|---|---|---|
| Taurine | Increased | < 0.05 |
| Methionine | Increased | < 0.05 |
| Leucine | Increased | < 0.05 |
| Tryptophan | Increased | < 0.05 |
| Arginine | Increased | < 0.05 |
| Serine | Decreased | < 0.05 |
| Lysine | Decreased | < 0.05 |
Source: Adapted from Animal Nutrition, 2023. nih.gov
Role in Antioxidant Defense Mechanisms in vitro and in vivo Animal Studies
HMTBA demonstrates significant antioxidant capabilities, which have been observed in both cellular and whole-animal studies. nih.govmdpi.com This protective effect is largely attributed to its role in the synthesis of key antioxidant compounds. Research indicates that HMTBA is more effective than other methionine sources in mitigating oxidative damage under stress conditions, such as heat stress in broilers. nih.govresearchgate.net
A primary mechanism for HMTBA's antioxidant action is its preferential diversion into the transsulfuration pathway. nih.govresearchgate.net This metabolic route converts homocysteine, derived from methionine, into cysteine. lifecodegx.comnih.gov Cysteine is a critical precursor for the synthesis of the major intracellular antioxidant glutathione (B108866) (GSH) and another important antioxidant, taurine. nih.govnih.govresearchgate.net
Research has consistently shown that HMTBA supplementation boosts the levels of these protective metabolites. In suckling piglets, those in the HMTBA treatment group had higher intestinal reduced glutathione (GSH) content and plasma taurine concentrations. researchgate.net In laying ducks, HMTBA supplementation increased glutathione content in both the liver and ileum. nih.gov Studies using Caco-2 intestinal cells also found that HMTBA led to an increased production of taurine and reduced glutathione, which was central to its protective effects against oxidative stress. nih.govresearchgate.net This efficient conversion to cysteine and subsequent synthesis of glutathione and taurine is a key feature of HMTBA's biochemical activity. researchgate.net
By bolstering the levels of glutathione and taurine, HMTBA effectively helps to mitigate oxidative stress. In animal models, this is evidenced by improvements in various antioxidant biomarkers. For instance, in laying ducks, HMTBA supplementation enhanced the activities of glutathione peroxidase (GPx) and catalase and decreased the content of malondialdehyde (MDA), a marker of lipid peroxidation, in the liver and ileum. nih.gov In piglets, HMTBA supplementation led to a lower ratio of oxidized to reduced glutathione (GSSG:GSH) and higher plasma GPx activity. researchgate.net
Under conditions of chronic heat stress, broiler chickens supplemented with HMTBA showed a more favorable ratio of reduced to total glutathione in the liver, indicating a better capacity to handle the increased oxidative load. researchgate.net In vitro studies corroborate these findings; HMTBA was shown to protect intestinal epithelial cells from the damage induced by hydrogen peroxide (H₂O₂), a potent reactive oxygen species. nih.gov
Table 2: Impact of HMTBA on Key Antioxidant Markers in Animal Models This interactive table presents findings on how HMTBA supplementation affects markers of oxidative stress and antioxidant capacity in various animal studies.
| Animal Model | Tissue/Sample | Marker | Effect of HMTBA | Source |
|---|---|---|---|---|
| Laying Ducks | Liver & Ileum | Glutathione (GSH) Content | Increased | nih.gov |
| Laying Ducks | Liver & Ileum | Glutathione Peroxidase (GPx) | Increased Activity | nih.gov |
| Laying Ducks | Liver & Ileum | Malondialdehyde (MDA) | Decreased | nih.gov |
| Piglets | Intestine | GSH:GSSG Ratio | Decreased (Improved) | researchgate.net |
| Piglets | Plasma | Glutathione Peroxidase (GPx) | Increased Activity | researchgate.net |
| Broilers (Heat Stress) | Liver | Reduced GSH:Total GSH Ratio | Increased (Improved) | researchgate.net |
Impact on Gastrointestinal Tract Physiology and Microbiota Composition in Animal Studies
HMTBA exerts a positive influence on the gastrointestinal tract, affecting gut structure, barrier integrity, and the microbial ecosystem. wattagnet.com In laying ducks, dietary HMTBA supplementation improved gut morphology by increasing villus height and the villus height to crypt depth ratio in the ileum. nih.gov These structural improvements suggest an enhanced capacity for nutrient absorption.
The integrity of the intestinal epithelial barrier is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. frontiersin.org In vitro studies using Caco-2 cells, a model for the human intestinal epithelium, have shown that HMTBA can protect and enhance this barrier function. nih.govresearchgate.net Specifically, HMTBA was found to prevent the increase in paracellular permeability—a measure of barrier leakiness—that is typically induced by inflammatory or oxidative stressors like tumour necrosis factor-α and H₂O₂. nih.gov This protective effect is directly linked to the increased intracellular production of taurine and glutathione. nih.govresearchgate.net Further research in IPEC-J2 porcine cell lines indicates that HMTBA improves cell barrier function by increasing the mRNA stability and protein expression of tight junction proteins like zona occludens-1 (ZO-1), which are essential for maintaining a sealed barrier. nih.govfrontiersin.org
In ruminants, HMTBA influences the fermentation processes within the rumen. Studies in lactating dairy cows have shown that HMTBA supplementation alters the profile of volatile fatty acids (VFAs), specifically by increasing the concentration of butyrate (B1204436) and decreasing propionate. nih.gov Butyrate is a key energy source for the cells lining the gastrointestinal tract. HMTBA also appears to stimulate microbial protein synthesis in the rumen. novusint.comnih.gov This is accompanied by shifts in the ruminal microbial community, including an increase in the abundance of total protozoa and changes in bacterial populations, such as an increase in Fecalibacterium and Prevotella species. nih.govnih.gov
In non-ruminants like poultry, the cecum is a major site of microbial activity. While direct studies on HMTBA's effect on cecal microbiota are specific, the metabolism of methionine is known to be intertwined with microbial function. Predictive functional analysis of the cecal microbiota in modern broilers has identified the L-methionine salvage cycle as a relevant pathway, suggesting that microbial communities are actively involved in methionine metabolism within the gut. nih.gov The composition of the cecal microbiota is known to be crucial for poultry health and productivity, with communities dominated by the phylum Bacillota being associated with better growth performance. mdpi.comnih.gov
Table 3: Influence of HMTBA on Ruminal Fermentation in Dairy Cows This interactive table shows the observed changes in key ruminal fermentation parameters in dairy cows supplemented with HMTBA.
| Parameter | Change with HMTBA | Significance | Source |
|---|---|---|---|
| Butyrate Concentration | Increased | Reported | nih.gov |
| Propionate Concentration | Decreased | Reported | nih.gov |
| Total Protozoa Abundance | Increased | Reported | nih.gov |
| Microbial N Outflow | Increased | Linear Effect | nih.gov |
| Fecalibacterium Proportion | Increased | Linear Effect | nih.gov |
| Prevotella Species | Increased | Tendency to Increase | nih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (HMTBA) |
| L-methionine |
| Arginine |
| Isoleucine |
| Threonine |
| Taurine |
| Leucine |
| Tryptophan |
| Serine |
| Lysine |
| Cysteine |
| Homocysteine |
| Glutathione (GSH) |
| Oxidized Glutathione (GSSG) |
| Malondialdehyde (MDA) |
| Hydrogen peroxide (H₂O₂) |
| Butyrate |
| Propionate |
Comparative Biological Efficacy Studies with Methionine in Animal Models
This compound (HMTBa), a hydroxy analogue of methionine, serves as a prominent precursor to L-methionine in animal nutrition. nih.govnih.gov Unlike DL-methionine (DL-Met), HMTBa features a hydroxyl group in place of the amino group on the alpha-carbon. novusint.comasian-agribiz.com This structural distinction dictates different pathways for absorption and metabolism following ingestion by animals. nih.gov While both compounds are utilized as sources of methionine activity, their bioefficacy can vary. wattagnet.com Meta-analyses have suggested that on an equimolar basis, the biological efficiency of HMTBa may be somewhat lower than that of DL-methionine for performance indicators like average daily gain and feed conversion ratio in non-ruminant species. nih.govresearchgate.net However, other research asserts that when appropriate statistical models are used for comparison, HMTBa's efficacy in maximizing animal performance is equivalent to that of DL-methionine. wattagnet.com
The fundamental chemical, enzymatic, and biological differences between HMTBa and DL-methionine are central to understanding their comparative effectiveness. researchgate.net L-methionine is the isomer directly utilized by animals for protein synthesis and other metabolic functions. nih.gov Consequently, the D-isomer of methionine and both the D- and L-isomers of HMTBa must first be converted into L-methionine to become biologically active. nih.govcjbio.net This conversion process, along with inherent differences in absorption, contributes to the observed variations in their ultimate bioefficacy across different animal species. imrpress.com
Absorption and Transport Dynamics Across Enterocytes
The structural differences between HMTBa and methionine fundamentally influence their mechanisms of absorption across the intestinal epithelium. nih.govnih.gov Methionine, as an amino acid, is primarily absorbed via active transport systems, whereas HMTBa, being a carboxylic acid, utilizes different pathways. imrpress.comsamipubco.comsamipubco.com
L-methionine uptake from the intestinal lumen into enterocytes is an energy-dependent process that occurs through multiple carrier-mediated systems. imrpress.comnih.gov In chickens, these include both sodium-dependent (Systems A, B, y+) and sodium-independent (Systems L, b⁰,⁺) transporters. researchgate.net This active transport allows for absorption against a concentration gradient. samipubco.comkhanacademy.org
In contrast, HMTBa is absorbed through a combination of passive diffusion and carrier-mediated transport. nih.gov As an organic acid with a pKa of approximately 3.5, its absorption is influenced by the pH of the gastrointestinal tract. asian-agribiz.comnih.gov In the acidic environment of the upper gastrointestinal tract, such as the crop and gizzard in poultry, HMTBa is largely in its undissociated, more lipophilic form, which allows it to be absorbed via passive diffusion across cell membranes. nih.govnih.gov Studies in broilers have shown that a significant portion of HMTBa is absorbed in these proximal segments of the gut, before reaching the small intestine. nih.govnih.gov
In addition to diffusion, carrier-mediated transport via monocarboxylate transporters (MCTs), particularly MCT1, plays a significant role in HMTBa uptake by enterocytes. imrpress.comnih.govnih.gov This transport can be coupled to a proton (H+) gradient. nih.gov Some research indicates that the uptake rate of HMTBa can be equal to or even greater than that of DL-methionine. nih.gov The dual mechanisms of diffusion and carrier-mediated transport allow HMTBa to be absorbed along the entire length of the gastrointestinal tract. nih.govnih.gov This differs from methionine, for which the small intestine is the primary site of absorption. nih.govnih.gov
Table 1: Comparison of Absorption and Transport Mechanisms for HMTBa and Methionine
| Feature | This compound (HMTBa) | Methionine |
| Primary Form | Organic Acid (Hydroxy analogue) novusint.com | Amino Acid researchgate.net |
| Primary Mechanism | Passive Diffusion & Carrier-Mediated Transport nih.govnih.gov | Active Transport samipubco.comsamipubco.com |
| Key Transporters | Monocarboxylate Transporter 1 (MCT1) imrpress.comnih.gov | Na⁺-dependent and Na⁺-independent amino acid transporters researchgate.netnih.gov |
| Energy Dependence | Primarily concentration-dependent (diffusion); carrier-mediated portion can be coupled to H⁺ gradients imrpress.comnih.gov | Energy-dependent (requires ATP) imrpress.comkhanacademy.org |
| Primary Absorption Site | Entire gastrointestinal tract, especially upper segments (crop, gizzard) in poultry nih.govnih.gov | Small intestine nih.govnih.gov |
Differential Metabolic Fates and Bioavailability Across Animal Species (Poultry, Ruminants, Swine)
Following absorption, the metabolic journey of HMTBa to the biologically active L-methionine form involves enzymatic conversion, the efficiency of which varies among species. nih.govimrpress.com This contributes to differential bioavailability and efficacy across poultry, ruminants, and swine.
Poultry
In poultry, both isomers of HMTBa are converted to 2-keto-4-(methylthio)butanoic acid (KMB) through oxidation, a reaction catalyzed by L-α-hydroxy acid oxidase (L-HAOX) and D-α-hydroxy acid dehydrogenase (D-HADH). nih.govimrpress.com Subsequently, KMB is transaminated to form L-methionine. researchgate.net These crucial enzymes are found in various tissues, with the highest activities generally located in the liver, kidney, and to a lesser extent, the intestine. nih.govimrpress.com In vitro studies using chicken liver homogenates have demonstrated that both D- and L-HMTBa are effective sources for protein synthesis, suggesting they are biochemically equivalent to DL-Met at the cellular level. nih.govimrpress.com
Despite this, in vivo studies on the comparative bioavailability of HMTBa and DL-Met in broilers have yielded varied results. researchgate.net Some studies report a lower bioavailability for HMTBa compared to DL-Met, with relative values often cited in the range of 77-81%. researchgate.netcjbio.net This is sometimes attributed to factors like excretion and oxidation rates; one study using radio-labeled compounds reported a 21% excretion rate for DL-HMTBa compared to 10% for DL-Met and 2% for L-Met. cjbio.net Conversely, other research suggests that HMTBa is completely absorbed and that birds fed HMTBa can exhibit more efficient feed conversion and faster growth rates. nih.govpoultryworld.net These discrepancies may stem from differences in experimental models, dietary compositions, and statistical analyses used to determine bioefficacy. researchgate.netnih.gov
Table 2: Selected Research Findings on the Relative Bioavailability (RBV) of HMTBa vs. DL-Methionine in Poultry
| Parameter | Relative Bioavailability of HMTBa (%) (DL-Met = 100%) | Reference |
| Average Daily Gain | 81% | nih.govresearchgate.net |
| Feed/Gain Ratio | 79% | nih.govresearchgate.net |
| General (Commercially Accepted) | ~77% | cjbio.net |
| Growth Performance | Similar efficacy to DL-Met | nih.gov |
Ruminants
In ruminants, the metabolic fate of methionine sources is heavily influenced by the microbial environment of the rumen. nih.gov While unprotected DL-methionine is extensively degraded by rumen microbes, HMTBa exhibits a slower degradation rate, allowing a significant portion to bypass the rumen. nih.govnovusint.com It is estimated that approximately 40% of HMTBa can escape ruminal degradation and become available for absorption. novusint.com
The absorption of HMTBa in ruminants is unique, occurring primarily via passive diffusion across the rumen and omasum walls. novusint.comnih.gov This is in contrast to rumen-protected amino acids, which are designed to be absorbed in the small intestine. novusint.com Once absorbed, HMTBa is converted to L-methionine. nih.gov Unlike in poultry and swine, the liver is not considered the primary site for this conversion in ruminants; instead, non-hepatic tissues, particularly the kidney, play a major role. nih.govnih.govimrpress.com Studies using isotope tracers in lactating dairy cows and lambs have confirmed that absorbed HMTBa contributes significantly to the whole-body methionine supply, increasing plasma methionine flux and providing methionine for milk protein synthesis. nih.govnih.govresearchgate.net The portion of HMTBa utilized by rumen microbes can also enhance fermentation efficiency and microbial protein synthesis. novusint.com
Swine
In swine, HMTBa is also an effective source of methionine activity. researchgate.net The conversion of HMTBa to L-methionine follows a similar enzymatic pathway as in other non-ruminants, involving oxidation and subsequent transamination. nih.gov The necessary enzymes, D-HADH and L-HAOX, are present in various pig tissues, with the liver and kidney being key sites of activity. nih.gov
Studies comparing HMTBa and DL-Met in nursery pigs have shown that they can be utilized with the same biological efficiency when supplemented on an equimolar basis. researchgate.net Research using primary cultures of pig liver cells demonstrated that HMTBa and DL-Met stimulated protein synthesis to a similar degree. researchgate.net Furthermore, performance trials with early-weaned pigs fed methionine-deficient diets showed that supplementation with either HMTBa or DL-Met improved growth performance, with slope-ratio analyses indicating a relative activity for HMTBa that was comparable to DL-Met. researchgate.net This suggests that under the conditions of these studies, HMTBa is an equally effective precursor of L-methionine in swine. researchgate.net
Emerging Research Frontiers and Future Directions for R 2 Hydroxy 4 Methylthio Butyric Acid Investigation
Development of Novel Biocatalytic Systems for Enantioselective Production
The industrial synthesis of 2-hydroxy-4-(methylthio)butyric acid (HMTBA) has traditionally relied on chemical processes using petroleum-based feedstocks like propene. rsc.org These methods often involve hazardous materials such as acrolein and cyanide. rsc.org In response to environmental concerns and the need for more sustainable practices, significant research is focused on developing biocatalytic systems for the enantioselective production of (R)-HMTBA. nih.gov
One promising approach involves the use of engineered microorganisms and multi-enzyme cascades. researchgate.net For instance, researchers have designed an artificial biocatalytic cascade process using L-methionine as a substrate to synthesize (R)-HMTBA. researchgate.net This system utilizes a modular assembly of enzymes, including an L-amino acid deaminase to convert L-methionine to α-keto-γ-methylthiobutyric acid (KMTB), followed by a reductase to produce the desired (R)-HMTBA enantiomer. researchgate.net Engineered Escherichia coli strains containing these modules have successfully produced high titers of (R)-HMTBA in laboratory-scale fermentations. researchgate.net
Another avenue of exploration is the enzymatic synthesis of methionine analogues. uni-freiburg.de O-acetyl-L-homoserine sulfhydrolases (OAHS), for example, have shown promise in producing various L-methionine analogues. uni-freiburg.de While not directly producing (R)-HMTBA, this research into enzyme promiscuity and substrate scope contributes to the toolbox of biocatalysts that could be engineered for specific enantioselective synthesis.
The development of these biocatalytic systems offers a move away from fossil fuel dependence and hazardous chemicals, aligning with the "green transition" and "zero carbon" objectives. nih.gov Although still facing economic and technical hurdles to reach industrial maturity, these bioprocesses hold significant potential for the sustainable production of methionine and its analogues. rsc.orgnih.gov
Table 1: Comparison of Production Methods for HMTBA
| Feature | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Feedstock | Petroleum-derived (e.g., propene) rsc.org | Renewable (e.g., sugars, L-methionine) nih.govresearchgate.net |
| Process | Multi-step chemical reactions rsc.org | Enzymatic or microbial fermentation researchgate.net |
| Key Intermediates | Acrolein, methanethiol (B179389), cyanohydrin rsc.orgwikipedia.org | α-keto-γ-methylthiobutyric acid (KMTB) researchgate.net |
| Enantioselectivity | Produces racemic mixture (D,L-HMTBA) cambridge.org | Can be engineered for high enantioselectivity ((R)- or (S)-HMTBA) researchgate.net |
| Environmental Impact | Involves toxic and hazardous materials rsc.org | Generally considered more environmentally friendly nih.gov |
| Current Status | Commercially established rsc.org | Primarily in research and development, with some industrial potential nih.govresearchgate.net |
Advanced 'Omics' Approaches in Elucidating Metabolic Networks
The advent of 'omics' technologies, including metabolomics, proteomics, and transcriptomics, is providing unprecedented insights into the metabolic networks influenced by (R)-HMTBA. These approaches allow for a holistic view of how this methionine precursor is absorbed, converted, and utilized within an animal's system.
Metabolomic studies, for example, have been employed to compare the metabolic profiles of animals fed diets supplemented with different methionine sources, including DL-HMTBA. nih.gov Research in sows has shown that dietary HMTBA can lead to distinct alterations in plasma levels of various metabolites, indicating significant impacts on amino acid, lipid, and glycogen (B147801) metabolism. nih.gov These studies help to map the metabolic fate of HMTBA beyond its direct conversion to L-methionine.
Transcriptomics, the study of gene expression, has revealed how (R)-HMTBA can regulate the genes involved in methionine metabolism. Studies in broiler chickens have examined the mRNA expression of enzymes responsible for converting D- and L-HMTBA to L-methionine. nih.gov These investigations have shown that dietary supplementation with HMTBA can influence the transcriptional regulation of these key enzymes in a tissue- and age-specific manner. nih.gov For instance, the expression of genes related to the remethylation and transsulfuration pathways can be modulated differently in the liver, duodenum, and muscle tissues depending on the methionine source. nih.govresearchgate.net
Furthermore, research integrating metabolomics and gene expression analysis has begun to uncover the correlation between changes in metabolite concentrations and the expression levels of metabolic enzymes. frontiersin.org This integrated approach is crucial for understanding the complex regulatory mechanisms at play and how they ultimately affect cellular functions, such as intestinal barrier integrity. frontiersin.orgfrontiersin.org
Investigation of Epigenetic and Gene Expression Regulatory Roles in Animal Models
Emerging research indicates that (R)-HMTBA may exert its physiological effects not only as a precursor for protein synthesis but also through the regulation of gene expression and epigenetic modifications. The metabolic conversion of HMTBA influences the intracellular pool of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological methylation reactions, including the methylation of DNA and histones. rsc.org
Studies have begun to explore the link between HMTBA supplementation, the SAM/S-adenosylhomocysteine (SAH) ratio (a key indicator of cellular methylation potential), and epigenetic modifications like mRNA N6-methyladenosine (m6A). frontiersin.org Research in intestinal cell lines suggests that DL-HMTBA can promote methionine transmethylation, leading to a decrease in the SAM/SAH ratio and a reduction in m6A levels. frontiersin.orgfrontiersin.org This, in turn, can affect the stability and expression of specific mRNAs, such as those encoding for tight junction proteins, thereby influencing intestinal barrier function. frontiersin.org
The regulation of gene expression by HMTBA has also been observed in various animal models. In meat-type chickens, dietary supplementation with DL-HMTBA has been shown to modulate the mRNA expression of genes involved in the methionine remethylation and transsulfuration pathways in a tissue-specific manner. nih.govresearchgate.net These findings suggest that the form of methionine supplied in the diet can elicit different transcriptional responses in tissues like the liver, duodenum, and muscle, reflecting the diverse metabolic needs of these organs. nih.govresearchgate.net
Exploration of Intermediary Metabolism in Diverse Biological Systems
The conversion of (R)-2-Hydroxy-4-(methylthio)butyric acid to L-methionine is a critical step for its utilization by animals. This process involves a two-step enzymatic reaction: first, the oxidation of the hydroxyl group to form 2-keto-4-(methylthio)butanoic acid (KMB), and second, the transamination of KMB to L-methionine. nih.govuninsubria.it The enzyme responsible for the initial oxidation of the D-isomer is D-hydroxy acid dehydrogenase (D-HADH). nih.gov
Research has shown that the capacity to convert HMTBA to L-methionine is widespread across various tissues and animal species. nih.gov In vitro studies using tissue homogenates from chickens and rats have demonstrated this conversion in the liver, kidney, and intestine. nih.gov The liver plays a central role in this metabolic process in many species. nih.gov However, the relative contribution of different organs can vary. For example, in chickens, while the liver is a primary site for conversion, other tissues like the kidney and intestine also possess the necessary enzymatic machinery. nih.gov
In ruminants, the metabolism of HMTBA is further complicated by the rumen environment. A portion of HMTBA can be absorbed directly through the rumen wall and converted to methionine in tissues like the liver. frontiersin.org The remaining HMTBA is utilized by rumen microorganisms for microbial protein synthesis. frontiersin.org Studies have shown that HMTBA is degraded more slowly in the rumen compared to DL-methionine, which can be an advantage for its delivery to the small intestine. nih.gov
The efficiency of this conversion process is a key area of ongoing research, as it directly impacts the bioavailability of HMTBA as a methionine source. cjbio.net It has been shown that (R)-HMTBA is a naturally occurring intermediate in the metabolic pathway of 5'-deoxy-5'-methylthioadenosine in chicks, highlighting its role in normal intermediary metabolism. nih.gov
Table 2: Key Enzymes in the Conversion of HMTBA Enantiomers to L-Methionine
| Enantiomer | Initial Conversion Step | Enzyme | Product of First Step |
|---|---|---|---|
| (R)-HMTBA (D-HMTBA) | Dehydrogenation | D-hydroxy acid dehydrogenase (D-HADH) nih.gov | 2-keto-4-(methylthio)butanoic acid (KMB) nih.gov |
Sustainable Production and Research into Environmental Implications in Animal Agriculture
The production of methionine and its analogues is a significant component of the global feed additive market, with production volumes exceeding 1.5 million tons annually. nih.gov Traditionally, these compounds are synthesized chemically from fossil fuels. nih.gov The drive towards sustainability in agriculture has spurred research into bio-based production methods for methionine analogues like (R)-HMTBA. rsc.orgnih.gov These efforts focus on using renewable feedstocks and microbial fermentation to create a more environmentally friendly and sustainable supply chain. nih.gov
Hybrid processes are being explored, where a precursor like 2,4-dihydroxybutyric acid is produced through fermentation of sugars and then chemically converted to HMTBA. nih.gov While still in development, these bio-based alternatives are seen as crucial for meeting future "zero carbon" goals. nih.gov
In animal agriculture, the use of HMTBA itself has environmental implications. As an organic acid, it possesses antimicrobial properties that can influence the gut microbiome. nih.gov In ruminants, supplementation with HMTBA has been shown to affect the rumen environment. mdpi.com Research has indicated that HMTBA can alter rumen fermentation, potentially increasing microbial protein synthesis. mdpi.comcore.ac.uk Furthermore, studies have shown that HMTBA can influence rumen biohydrogenation pathways of fatty acids, which can impact milk fat composition in dairy cows. usda.gov Some research suggests that HMTBA supplementation may help mitigate milk fat depression, a condition linked to altered rumen metabolism. usda.gov Understanding these interactions is key to optimizing its use for both animal productivity and minimizing any negative environmental outputs from livestock.
The use of HMTBA as a feed additive is considered not to pose a risk to the environment. nih.gov However, ongoing research continues to refine our understanding of its metabolic fate and its broader ecological footprint within agricultural systems.
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| (R)-HMTBA / D-HMTBA | This compound |
| (S)-HMTBA / L-HMTBA | (S)-2-Hydroxy-4-(methylthio)butyric acid |
| DL-HMTBA | DL-2-Hydroxy-4-(methylthio)butyric acid |
| KMB | 2-keto-4-(methylthio)butanoic acid |
| L-Met | L-methionine |
| DL-Met | DL-methionine |
| SAM | S-adenosyl-methionine |
| SAH | S-adenosylhomocysteine |
| OAHS | O-acetyl-L-homoserine sulfhydrolase |
| D-HADH | D-hydroxy acid dehydrogenase |
| L-HAOX | L-hydroxy acid oxidase |
| HMTBN | 2-hydroxy-4-(methylthio)butanenitrile |
| MMP | 3-(methylthio)propionaldehyde |
| MTA | 5'-deoxy-5'-methylthioadenosine |
| HMBi | Isopropyl ester of 2-hydroxy-4-(methylthio)-butyrate acid |
| MHA | Methionine Hydroxy Analogue |
Q & A
Q. How is enantiopure (R)-2-Hydroxy-4-(methylthio)butyric acid synthesized for research applications?
Enantiopure (R)-HMTBA can be synthesized via a modular biocatalytic cascade using engineered Escherichia coli. The process involves two stages:
- Basic Module : Conversion of L-methionine to α-keto-γ-methylthiobutyric acid (KMTB) using L-amino acid deaminase.
- Extender Module : Reduction of KMTB to (R)-HMTBA using R-specific lactate dehydrogenase (LDH) coupled with formate dehydrogenase (FDH) for cofactor regeneration. This method achieves >95% yield and 97.6 g/L productivity at a 1 L scale, with high enantiomeric purity .
Q. What analytical techniques are recommended for determining enantiomeric purity of HMTBA?
Chiral high-performance liquid chromatography (HPLC) or enzymatic assays are commonly used. For enzymatic validation, R- or S-specific LDH can selectively reduce KMTB to the desired enantiomer, followed by quantification via UV-spectroscopy or mass spectrometry. Cross-validation with nuclear magnetic resonance (NMR) ensures accuracy .
Q. What is the role of HMTBA in metabolic studies?
HMTBA is a key intermediate in methionine metabolism and has been observed to decrease in concentration following nitisinone treatment in metabolomic studies, suggesting its involvement in tyrosine degradation pathways. LC-QTOF-MS is used to track its dynamics in biological matrices .
Q. How should HMTBA be stored to maintain stability in experimental setups?
Store HMTBA at 2–8°C in airtight containers to prevent oxidation. Its calcium salt form (≥99% purity) is more stable for long-term storage and resists degradation under humid conditions .
Advanced Research Questions
Q. What challenges arise when scaling up enzymatic synthesis of (R)-HMTBA?
Key challenges include:
- Enzyme Stability : Prolonged reaction times at industrial scales can lead to denaturation. Immobilizing enzymes on solid supports improves reusability.
- Cofactor Regeneration : Optimizing FDH activity ensures efficient NADH recycling.
- Product Inhibition : Continuous removal of HMTBA via in-situ extraction enhances yield. Two-stage fermentation strategies (e.g., growth phase followed by production phase) mitigate these issues .
Q. How can contradictory data on HMTBA’s biological activity be resolved?
Contradictions often stem from enantiomer-specific effects. For example:
- (R)-HMTBA is a renal failure therapeutic, while (S)-HMTBA may lack efficacy.
- Differences in metabolic flux (e.g., liver vs. kidney uptake) can alter observed activity. Use chiral separation techniques and tissue-specific metabolomics to clarify enantiomer impacts .
Q. What methodological considerations are critical for quantifying HMTBA in complex biological samples?
- Sample Preparation : Acid precipitation or solid-phase extraction removes proteins and lipids.
- Detection : LC-QTOF-MS provides high sensitivity (LOD ~0.1 µM) and distinguishes HMTBA from isomers like 4-hydroxyphenyl lactic acid.
- Internal Standards : Isotope-labeled HMTBA (e.g., D₃-HMTBA) corrects for matrix effects .
Q. How does HMTBA interact with oxidative stress pathways in cellular models?
HMTBA’s thioether group scavenges reactive oxygen species (ROS), which can be quantified via fluorescent probes (e.g., DCFH-DA). However, its pro-drug nature requires conversion to KMTB for full activity. Use CRISPR-edited cell lines (e.g., methionine γ-lyase knockouts) to isolate HMTBA-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
